molecular formula C19H24N8 B6442706 2-cyclopropyl-4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2548988-33-4

2-cyclopropyl-4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442706
CAS No.: 2548988-33-4
M. Wt: 364.4 g/mol
InChI Key: GRVVEUQIVLAMRD-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H24N8 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.21239280 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways involved in cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation (in the case of analgesic and anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s likely pharmacokinetic properties and their impact on bioavailability.

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects , suggesting that the compound may induce cell death in certain cell types. Additionally, some compounds showed moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains .

Properties

IUPAC Name

6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-3-15-12-18(21-19(20-15)14-4-5-14)26-10-8-25(9-11-26)17-7-6-16-23-22-13(2)27(16)24-17/h6-7,12,14H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVVEUQIVLAMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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